molecular formula C13H16BrNO4 B8095672 Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid

Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid

Cat. No.: B8095672
M. Wt: 330.17 g/mol
InChI Key: ZHAAYALRXSZQLX-SNVBAGLBSA-N
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Description

Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid is a chiral compound with a bromophenyl group and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid typically involves the following steps:

    Amino Acid Formation: The formation of the amino acid backbone can be accomplished through a Strecker synthesis or via the use of chiral auxiliaries to ensure the correct stereochemistry.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to prevent unwanted reactions during subsequent steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amino acid synthesis processes, followed by purification steps such as crystallization or chromatography to obtain the desired enantiomer in high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a phenyl derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

The major products formed from these reactions include phenol derivatives, reduced phenyl compounds, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the Boc-protected amino group can be deprotected to reveal a free amine that can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(3-chlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: Similar structure but with a fluorine atom instead of bromine.

    (2R)-2-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

The presence of the bromine atom in Boc-(r)-2-amino-2-(3-bromophenyl)acetic acid imparts unique reactivity and properties compared to its halogenated analogs. Bromine’s intermediate reactivity and size allow for specific interactions and transformations that may not be achievable with chlorine, fluorine, or iodine.

Properties

IUPAC Name

(2R)-2-(3-bromophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAAYALRXSZQLX-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C1=CC(=CC=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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